5-Methyl-6-methylidenecyclohexa-1,3-diene
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Overview
Description
5-Methyl-6-methylidenecyclohexa-1,3-diene is a conjugated diene with the molecular formula C7H8 It is characterized by its unique structure, which includes a cyclohexadiene ring with methyl and methylene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-6-methylidenecyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide. This method is often used for preparing conjugated dienes . Another method includes the acid-catalyzed double dehydration of 3-methyl-1,3-butanediol, which is used industrially for the production of similar compounds .
Industrial Production Methods
Industrial production methods for conjugated dienes like this compound typically involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-methylidenecyclohexa-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens and hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Substitution: The compound can participate in substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., bromine), hydrogen halides (e.g., HBr), and various oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, electrophilic addition with HBr can yield both 1,2- and 1,4-addition products .
Scientific Research Applications
5-Methyl-6-methylidenecyclohexa-1,3-diene has several scientific research applications:
Biology and Medicine: While specific applications in biology and medicine are less documented, similar compounds are often studied for their potential biological activity and therapeutic uses.
Mechanism of Action
The mechanism of action for 5-Methyl-6-methylidenecyclohexa-1,3-diene involves its reactivity as a conjugated diene. It can participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene component. The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-carbon bonds through concerted mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: A simple conjugated diene with similar reactivity.
5-Methylcyclohexa-1,3-diene: Another methyl-substituted cyclohexadiene with comparable properties.
1,5,5,6-Tetramethyl-1,3-cyclohexadiene: A more heavily substituted diene with distinct steric and electronic effects.
Uniqueness
5-Methyl-6-methylidenecyclohexa-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both methyl and methylene groups on the cyclohexadiene ring provides distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
88473-96-5 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
5-methyl-6-methylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6,8H,1H2,2H3 |
InChI Key |
BTCILYXBYQMJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=CC1=C |
Origin of Product |
United States |
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